2-(3-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1H-indol-1-yl)-N,N-bis(propan-2-yl)acetamide
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Overview
Description
2-(3-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1H-indol-1-yl)-N,N-bis(propan-2-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an indole ring, a piperidine moiety, and a thioether linkage, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of 2-(3-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1H-indol-1-yl)-N,N-bis(propan-2-yl)acetamide typically involves multiple steps, including the formation of the indole ring, the introduction of the piperidine moiety, and the creation of the thioether linkage. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
2-(3-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1H-indol-1-yl)-N,N-bis(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the nature of the substituents involved.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
2-(3-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1H-indol-1-yl)-N,N-bis(propan-2-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may have potential as a biochemical probe or a tool for studying biological processes, given its unique structure and functional groups.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as targeting specific receptors or enzymes.
Industry: The compound’s properties may make it suitable for use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1H-indol-1-yl)-N,N-bis(propan-2-yl)acetamide involves its interaction with molecular targets such as receptors, enzymes, or other proteins. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
2-(3-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1H-indol-1-yl)-N,N-bis(propan-2-yl)acetamide can be compared with other similar compounds, such as:
- N,N-diisopropyl-2-(3-(2-oxo-2-(piperidin-1-yl)ethyl)thio)-1H-indole-3-carboxamide
- N,N-diisopropyl-2-(3-(2-oxo-2-(piperidin-1-yl)ethyl)thio)-1H-indole-3-sulfonamide
These compounds share structural similarities but may differ in their functional groups, leading to variations in their chemical reactivity, biological activity, and potential applications. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties that make it a valuable compound for research and development.
Properties
IUPAC Name |
2-[3-(2-oxo-2-piperidin-1-ylethyl)sulfanylindol-1-yl]-N,N-di(propan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O2S/c1-17(2)26(18(3)4)22(27)15-25-14-21(19-10-6-7-11-20(19)25)29-16-23(28)24-12-8-5-9-13-24/h6-7,10-11,14,17-18H,5,8-9,12-13,15-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZYLFTYVNLULM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)SCC(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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